![molecular formula C10H14N2O2 B6238989 ethyl 5-cyclobutyl-1H-pyrazole-4-carboxylate CAS No. 1638983-34-2](/img/no-structure.png)
ethyl 5-cyclobutyl-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-cyclobutyl-1H-pyrazole-4-carboxylate is a chemical compound. It is a solid substance with the empirical formula C9H12N2O2 . It is used in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides .
Molecular Structure Analysis
The molecular structure of ethyl 5-cyclobutyl-1H-pyrazole-4-carboxylate consists of a pyrazole ring attached to a cyclobutyl group and an ethyl ester group . The exact 3D structure is not available in the retrieved sources.Physical And Chemical Properties Analysis
Ethyl 5-cyclobutyl-1H-pyrazole-4-carboxylate is a solid substance . Other physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved sources.Scientific Research Applications
- Anticancer Agents : Researchers have explored pyrazole derivatives for their potential as anticancer agents. Ethyl 5-cyclobutyl-1H-pyrazole-4-carboxylate could serve as a scaffold for designing novel compounds with antitumor activity .
- Anti-inflammatory Properties : Pyrazoles are known for their anti-inflammatory effects. This compound might contribute to the development of anti-inflammatory drugs .
- Herbicides : Ethyl 5-cyclobutyl-1H-pyrazole-4-carboxylate derivatives could be investigated as herbicides. These compounds may exhibit selective weed control properties .
- Isoxazole Derivatives : Ethyl 5-cyclobutyl-1H-pyrazole-4-carboxylate serves as an intermediate in the preparation of isoxazole-4-carboxylic acid derivatives. Isoxazoles are important heterocyclic compounds with diverse applications .
- Synthetic Methods : Ethyl 5-cyclobutyl-1H-pyrazole-4-carboxylate could participate in photoredox reactions, enabling the synthesis of diverse compounds. Photoredox chemistry has gained prominence due to its mild reaction conditions and broad substrate scope .
Medicinal Chemistry and Drug Development
Agricultural Chemistry
Heterocyclic Synthesis
Photoredox Chemistry
Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 5-cyclobutyl-1H-pyrazole-4-carboxylate involves the reaction of cyclobutanone with hydrazine hydrate to form 5-cyclobutyl-1H-pyrazole-4-carboxylic acid hydrazide, which is then esterified with ethanol to yield the final product.", "Starting Materials": [ "Cyclobutanone", "Hydrazine hydrate", "Ethanol" ], "Reaction": [ "Cyclobutanone is reacted with hydrazine hydrate in the presence of a catalyst such as acetic acid or sulfuric acid to form 5-cyclobutyl-1H-pyrazole-4-carboxylic acid hydrazide.", "The resulting hydrazide is then esterified with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to yield ethyl 5-cyclobutyl-1H-pyrazole-4-carboxylate.", "The final product can be purified by recrystallization or column chromatography." ] } | |
CAS RN |
1638983-34-2 |
Product Name |
ethyl 5-cyclobutyl-1H-pyrazole-4-carboxylate |
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.2 |
Purity |
95 |
Origin of Product |
United States |
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